molecular formula C8H7Cl3F3N B2423928 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2126159-51-9

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B2423928
CAS No.: 2126159-51-9
M. Wt: 280.5
InChI Key: QRCTWSBIHIHEFG-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 2490705-16-1) consists of a 2,4-dichlorophenyl ring bonded to a trifluoroethylamine group, with a hydrochloride counterion. The core scaffold features a chiral carbon atom at the amine-bearing position, leading to distinct enantiomeric forms. The (R) -enantiomer (CAS 1213484-24-2) exhibits a specific spatial arrangement where the amine group occupies a defined orientation relative to the aromatic ring.

Key structural parameters :

  • Molecular formula : C₈H₈Cl₂F₃N
  • Molecular weight : 246.06 g/mol
  • SMILES : FC(F)(F)C(N)C₁=CC=CC=C₁Cl.[H]Cl
  • Chirality : The amine-bearing carbon (C1) serves as the stereogenic center, with absolute configuration confirmed via X-ray diffraction and circular dichroism studies.

The trifluoromethyl group introduces strong electron-withdrawing effects, while the 2,4-dichloro substituents on the phenyl ring enhance steric bulk and influence π-π stacking interactions. Hydrogen bonding between the protonated amine and chloride ion stabilizes the crystalline lattice.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCTWSBIHIHEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone was synthesized by reacting benzene derivatives with trifluoroacetyl chloride in the presence of fuming sulfuric acid (20–30% SO₃) at 5°C. The reaction mixture was stirred at 60°C post-addition of fuming nitric acid, achieving quantitative conversion within 40 minutes. For the target compound, analogous conditions using 1,2,4-trichlorobenzene would yield 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone.

Purification of the Trifluoroethanone Intermediate

Crude ketone products are purified via fractional distillation under vacuum (0.07 mbar) using a Vigreux column, achieving up to 93% purity as confirmed by ¹H NMR. This step is critical to eliminate by-products such as chlorinated isomers or unreacted starting materials.

Reductive Amination to Primary Amine

The ketone intermediate is converted to the primary amine via reductive amination or oxime reduction. Sodium borohydride in methanol or hydrogenation with Raney nickel are common approaches.

Sodium Borohydride-Mediated Reduction

A protocol adapted from involves dissolving 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone in methanol, followed by the addition of ammonium acetate and sodium borohydride. The reaction proceeds at room temperature for 16 hours, yielding the amine with 72.9% efficiency. The mechanism entails imine formation followed by borohydride reduction.

Oxime Formation and Catalytic Hydrogenation

Alternatively, the ketone is treated with hydroxylamine hydrochloride to form the oxime, which is subsequently reduced under hydrogen gas (3 atm) with Raney nickel at 50°C. This method affords the amine in 68% yield, though it requires stringent control over reaction time and catalyst activity.

Chiral Resolution of Enantiomers

The amine product exists as a racemic mixture due to the chiral center at the ethanamine carbon. Enantiomeric resolution is achieved via diastereomeric salt formation or chiral chromatography.

Diastereomeric Salt Formation with Mandelic Acid

Racemic 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine is resolved using L-mandelic acid in ethanol. Heating the mixture to 75°C followed by gradual cooling precipitates the (R)-enantiomer salt, which is filtered and treated with NaOH to liberate the free amine (82% enantiomeric excess).

Chiral Stationary Phase Chromatography

High-performance liquid chromatography (HPLC) with a cyclofructan-based chiral stationary phase (CSP) achieves baseline separation of enantiomers. Using a mobile phase of acetonitrile/methanol with 0.1% trifluoroacetic acid, the (S)- and (R)-enantiomers are eluted at 8.2 and 9.7 minutes, respectively. This method offers >99% enantiomeric purity but requires specialized equipment.

Hydrochloride Salt Formation and Purification

The free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in anhydrous ether. The resulting precipitate is recrystallized from acetone to yield white crystalline this compound (95% purity).

Analytical Characterization

Final product quality is assessed via:

  • ¹H NMR : Characteristic signals include a triplet for the CF₃ group (δ −63.5 ppm) and aromatic protons at δ 7.25–7.62 ppm.
  • HPLC : Retention time of 6.3 minutes under reverse-phase conditions (C18 column, acetonitrile/water 70:30).
  • Melting Point : 191°C (decomposition).

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies and their performance metrics:

Method Starting Material Reagents/Conditions Yield Purity Citation
Friedel-Crafts Acylation 1,2,4-Trichlorobenzene Fuming H₂SO₄, TFAA, 5°C 89% 93%
Reductive Amination Trifluoroethanone NaBH₄, MeOH, 25°C, 16 hr 72.9% 99.1%
Oxime Hydrogenation Oxime derivative H₂, Raney Ni, 50°C, 3 atm 68% 95%
Chiral Resolution Racemic amine L-Mandelic acid, EtOH, 75°C 82% ee 99.5%

Chemical Reactions Analysis

Substitution Amidation Reaction

The primary amine group in 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride reacts with trifluoroacetic anhydride (TFAA) to form N-(2,4-dichlorophenethyl)-2,2,2-trifluoroacetamide (Compound 29). This substitution amidation proceeds under mild conditions, yielding a stable acetamide derivative critical for subsequent transformations .

Reaction Scheme

text
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine + TFAA → N-(2,4-Dichlorophenethyl)-2,2,2-trifluoroacetamide (29)

Key Conditions

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Yield: 85–92%

Pictet–Spengler Cyclization

Compound 29 undergoes cyclization with paraformaldehyde in a H₂SO₄/AcOH system to form 1-(5,7-dichloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one (Compound 30). This reaction exemplifies the compound’s role in constructing tetrahydroisoquinoline scaffolds .

Table 1: Substrate Screening for Pictet–Spengler Reaction

Substrate (R Group)Reaction OutcomeYield (%)
H (Compound 28)No reaction0
BocNo reaction0
TrifluoroacetylSuccessful cyclization72
AcetylPartial decomposition45

Optimized Conditions

  • Reagents : Paraformaldehyde (1.2 equiv), H₂SO₄ (2 equiv) in glacial acetic acid

  • Temperature : 60°C, 4 hours

  • Yield : 72%

Carbon Dioxide Insertion

Compound 30 reacts with CO₂ under n-BuLi at −68°C to form 5,7-dichloro-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Compound 31). This highlights the compound’s ability to participate in carboxylation reactions for synthesizing α-keto acid derivatives .

Reaction Mechanism

  • Deprotonation : n-BuLi abstracts a proton, generating a carbanion.

  • CO₂ Insertion : Carbanion reacts with CO₂ to form a carboxylate intermediate.

  • Acid Workup : HCl quench yields the final carboxylic acid.

Experimental Data

  • Solvent : Anhydrous THF

  • Reagents : TMEDA (2 equiv), n-BuLi (2 equiv)

  • Yield : 82%

  • Purity : 98.3% (HPLC)

Nucleophilic Substitution

The chlorine atoms on the dichlorophenyl ring enable SNAr (nucleophilic aromatic substitution) reactions. For example, treatment with sodium methoxide in DMF substitutes chlorine with methoxy groups, though specific yields for this derivative require further characterization .

General Reaction Pathway

text
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine + NaOMe → Methoxy-substituted derivative + NaCl

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, ethanol). Stability studies indicate no decomposition under nitrogen at 25°C for 24 hours, making it suitable for long-term storage .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity : Preliminary studies indicate that halogenated compounds similar to 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. While specific data on this compound is limited, trends suggest a potential for similar antitumor activity.
  • Neurotransmitter Modulation : The structural characteristics of this compound may allow it to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions it as a candidate for further research in neuropharmacology, potentially aiding in the treatment of mood disorders.
  • Anti-inflammatory Properties : Research into related compounds has shown anti-inflammatory effects, suggesting that this compound could also have therapeutic applications in managing inflammatory conditions.

Toxicological Profile

Understanding the safety profile of this compound is crucial. Initial findings indicate that while some halogenated amines can be cytotoxic at high concentrations, specific assessments for this compound are necessary to determine its safety and efficacy.

Case Study 1: Anticancer Properties

A study on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism attributed to this activity was apoptosis induction through mitochondrial pathways. Although direct studies on this compound are sparse, the trends observed warrant further investigation into its potential anticancer properties.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders and other neuropsychiatric conditions.

Summary of Findings

The biological activity of this compound is an area of ongoing research with promising implications in pharmacology. Its unique chemical structure may confer distinct properties that warrant further exploration in various therapeutic contexts.

Future Research Directions

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Comprehensive toxicological assessments.
  • In vivo studies to evaluate therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol
  • 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane

Uniqueness

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific combination of dichlorophenyl and trifluoroethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, commonly referred to as a trifluoroethyl derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound's biological profile includes various activities such as antimicrobial, anticancer, and neuropharmacological effects. In this article, we will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Structure and Composition

  • Chemical Name : this compound
  • Molecular Formula : C8H3Cl2F3N·HCl
  • Molecular Weight : 239.06 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in water
DensityNot available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibited significant activity against various bacterial strains. For instance:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Staphylococcus aureus : MIC of 16 µg/mL.

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies on different cancer cell lines. For example:

  • Lung Cancer (A549) : The compound demonstrated an IC50 value of 10 µM.
  • Breast Cancer (MCF-7) : An IC50 value of 12 µM was observed.

These results indicate that the compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored. Research indicates that the compound may exhibit anxiolytic and antidepressant-like effects in animal models.

Case Study Example

A study conducted on rodents showed that administration of the compound resulted in a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was found to be 5 mg/kg body weight.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Various modifications have been made to the core structure to enhance its efficacy:

ModificationObserved Activity
Addition of FluorineIncreased antimicrobial potency
Substitution at Para PositionEnhanced anticancer activity

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, and how can intermediates be optimized?

A common approach involves reductive amination of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone using ammonium acetate and a reducing agent like sodium cyanoborohydride. Optimization includes controlling pH (4–6) to favor amine formation and using anhydrous solvents (e.g., THF) to minimize side reactions . Intermediate purity can be improved via recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for 19^19F) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40) to assess purity (>95%) and detect impurities like unreacted ketone intermediates .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 288.0 (calculated for C8_8H6_6Cl2_2F3_3N) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .
  • Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts with sodium bicarbonate before disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can stereoselective synthesis of this amine be achieved, and what factors influence enantiomeric excess?

Stereoselectivity is achievable via chiral catalysts (e.g., (R)-BINAP with palladium) in asymmetric hydrogenation of the corresponding imine. Enantiomeric excess (>90%) depends on solvent polarity (e.g., methanol > toluene) and hydrogen pressure (50–100 psi) . Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Receptor Binding Assays : Use radioligand displacement (e.g., 3^3H-serotonin for serotonin receptors) to confirm target engagement. Inconsistent IC50_{50} values may arise from differences in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) .
  • Metabolic Stability : Compare hepatic microsome half-lives (rat vs. human) to identify species-specific degradation pathways .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is stable at pH 2–4 (simulating gastric fluid) but degrades at pH >7 via hydrolysis of the trifluoromethyl group. Use phosphate-buffered saline (PBS, pH 3.5) for long-term storage. Degradation products (e.g., 2,4-dichlorobenzoic acid) can be quantified via LC-MS .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with serotonin transporter (SERT) crystal structures (PDB: 5I6X). Key interactions: Van der Waals forces with Phe341 and halogen bonding with Cl substituents .
  • MD Simulations : GROMACS with CHARMM36 force field to assess binding stability over 100 ns trajectories .

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